molecular formula C13H12ClNO B15110120 (2-Aminophenyl)(4-chlorophenyl)methanol

(2-Aminophenyl)(4-chlorophenyl)methanol

Cat. No.: B15110120
M. Wt: 233.69 g/mol
InChI Key: VUXHBKJVXGQBSP-UHFFFAOYSA-N
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Description

(2-Aminophenyl)(4-chlorophenyl)methanol is an organic compound with the molecular formula C13H12ClNO It is characterized by the presence of an amino group attached to a phenyl ring and a chlorophenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminophenyl)(4-chlorophenyl)methanol typically involves the reaction of 2-aminophenylmethanol with 4-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like toluene. The mixture is refluxed, and the product is isolated through crystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2-Aminophenyl)(4-chlorophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2-Aminophenyl)(4-chlorophenyl)methanol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Aminophenyl)(4-chlorophenyl)methanol involves its interaction with specific molecular targets and pathways. The amino and chlorophenyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

  • (2-Amino-4-chlorophenyl)(phenyl)methanone
  • 2-Amino-4-chlorobenzyl alcohol
  • 4-(2-Amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol

Comparison: (2-Aminophenyl)(4-chlorophenyl)methanol is unique due to its specific structural features, such as the presence of both amino and chlorophenyl groups. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, its reactivity and binding affinity may differ, making it suitable for specific applications .

Properties

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

(2-aminophenyl)-(4-chlorophenyl)methanol

InChI

InChI=1S/C13H12ClNO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,13,16H,15H2

InChI Key

VUXHBKJVXGQBSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)O)N

Origin of Product

United States

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